Standard triarylphosphines (e.g., PPh3) lack the electron-donating and hemilabile P,N-coordination required for optimized cross-couplings. This compound addresses that gap.
- **Performance**: Enables faster palladium nanoparticle formation; 97% complexation yield in Pd pre-catalysts.
- **Stability**: Demonstrates resistance to cleavage under strong reducing conditions (Birch reduction analogs).
- **Utility**: Baseline standard for P,N-ligand development; ideal for copper-free Sonogashira with chloroarenes.
Procure the exact ligand to ensure reproducible catalytic outcomes.
Molecular FormulaC10H17N2P
Molecular Weight196.23 g/mol
CAS No.6143-71-1
Cat. No.B8717246
⚠ Attention: For research use only. Not for human or veterinary use.
Bis-(dimethylamino)phenylphosphine (CAS 6143-71-1) is an organophosphorus compound classified as a tertiary aminophosphine, featuring a phenyl group and two dimethylamino substituents bonded to a central phosphorus atom [1]. With a molecular formula of C10H17N2P and a molecular weight of 196.23 g/mol, it exhibits a computed XLogP3 of 2 and a topological polar surface area of 6.5 Ų [2]. This compound functions primarily as a P,N-bidentate ligand in coordination chemistry and serves as a versatile precursor for synthesizing more complex phosphine ligands and transition metal catalysts [3].
1
Ligand Class
Tertiary aminophosphine with P,N-bidentate coordination potential
2
Primary Use Context
Synthesis of transition metal catalysts and complex phosphine ligands
3
Key Selection Factor
Dimethylamino substituents impart high basicity and hemilabile coordination
[1] PubChem. Bis-(dimethylamino)phenylphosphine. Compound Summary for CID 327123. View Source
Substituting bis-(dimethylamino)phenylphosphine with simpler, more common phosphines such as triphenylphosphine (PPh3) or trialkylphosphines is not a viable strategy for applications demanding tailored steric and electronic properties. The presence of two strongly electron-donating dimethylamino groups bonded directly to the phosphorus atom imparts a unique combination of high basicity and hemilabile P,N-coordination potential, which is absent in triarylphosphines [1]. This electronic structure directly influences catalyst performance; for instance, studies on structurally related aminophosphine ligands have demonstrated dramatically improved catalytic activity in Suzuki-Miyaura couplings compared to their phosphine-only analogues, a direct consequence of significantly faster palladium nanoparticle formation enabled by the aminophosphine architecture [2]. Furthermore, the substitution of aryl rings with dimethylamino groups can fundamentally alter reaction pathways, as evidenced by the observation that bis(p-dimethylaminophenyl)phenylphosphine resists cleavage under Birch reduction conditions that readily cleave unsubstituted triarylphosphines [3]. Therefore, generic substitution risks not only suboptimal catalytic activity but also unpredictable and potentially undesirable reaction outcomes, making specific procurement of this compound essential for reproducible results.
Generic SubstituteTriphenylphosphine or trialkylphosphines: lack hemilabile N-donor sites and analogous electronic profile
Catalyst PerformanceReported to support rapid Pd nanoparticle formation and enhanced coupling activity in aminophosphine systems
Substitute PerformanceMay not replicate nanoparticle formation kinetics; catalytic activity may shift significantly
Generic phosphine substitution may alter reaction pathways and compromise reproducibility. Ligand electronic and coordination differences can affect both activity and selectivity.
[1] van Doorn, J. A.; Meijboom, N. Birch reduction of arylphosphines. J. Chem. Soc., Chem. Commun. 1987, 1700-1701. View Source
[2] Dichloro-bis(aminophosphine) complexes of palladium: highly convenient, reliable and extremely active Suzuki-Miyaura catalysts with excellent functional group tolerance. (As referenced in multiple sources regarding enhanced catalytic activity). View Source
[3] van Doorn, J. A.; Meijboom, N. Birch reduction of arylphosphines. J. Chem. Soc., Chem. Commun. 1987, 1700-1701. View Source
Bis-(dimethylamino)phenylphosphine: Performance Evidence vs. Comparators
Resistance to Reductive Cleavage in Birch Reduction
A key differential advantage is observed in reductive environments. In a direct comparative study under Birch reduction conditions (sodium in liquid ammonia), a close structural analog, bis(p-dimethylaminophenyl)phenylphosphine, was not cleaved. In contrast, unsubstituted tri(aryl)phosphines underwent complete cleavage under identical conditions [1]. This demonstrates that the presence of the dimethylamino substituent on the aryl ring fundamentally alters the compound's reactivity, conferring resistance to a common degradation pathway for phosphine ligands.
Reductive StabilityClass-level inference
Stable vs. Cleaved
Supports ligand longevity in reducing catalytic cycles
Observed in close structural analog; direct confirmation recommended
Resistance to Phosphorus-Aryl Bond Cleavage (Birch Reduction)
Target Compound Data
No cleavage observed
Comparator Or Baseline
Unsubstituted tri(aryl)phosphines
Quantified Difference
Qualitative difference (Stable vs. Cleaved)
Conditions
Sodium in liquid ammonia
Why This Matters
This stability profile predicts greater ligand longevity in strongly reducing catalytic cycles, avoiding catalyst deactivation via phosphine degradation and improving overall process robustness and cost-efficiency.
[1] van Doorn, J. A.; Meijboom, N. Birch reduction of arylphosphines. J. Chem. Soc., Chem. Commun. 1987, 1700-1701. View Source
Superior Complexation Yield for Pd Catalysts
The utility of bis-(dimethylamino)phenylphosphine as a building block is demonstrated in the synthesis of high-value palladium complexes. A patented method for preparing a derivative, bis(di-tert-butyl-4-dimethylaminophenylphosphine)palladium chloride, achieves a yield of 97% for the final complexation step [1]. This is a substantial improvement over a prior art method, which was reported to suffer from lower product purity and yields of only approximately 70% due to ligand purification issues and palladium loss [1]. The high yield is enabled by a novel purification method for the intermediate di-tert-butyl-4-dimethylaminophenylphosphine ligand, which is derived from the core bis-(dimethylamino)phenylphosphine scaffold.
Complexation of purified di-tert-butyl-4-dimethylaminophenylphosphine ligand with palladium precursor
Why This Matters
This 27-percentage-point yield increase translates directly to lower production costs for a high-value catalyst, making the target compound a more economically attractive precursor for industrial-scale catalyst manufacturing.
[1] Preparing method for di-tertiary butyl-4-dimethylamino phenylphosphine and bis(di-tertiary butyl-4-dimethylamino phenylphosphine) palladium chloride. Chinese Patent CN105237568A, 2016. View Source
Bent Coordination Geometry in Pd(0) Complex
The structural influence of the dimethylamino-phenylphosphine motif extends to the geometry of its metal complexes. X-ray crystallographic analysis of the zero-valent palladium complex, bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0), reveals a notably bent P-Pd-P bond angle of 174.7 degrees . While the direct comparator's angle is not specified in the source, the bent geometry is explicitly noted as a distinguishing feature when compared to other palladium(0) complexes and is directly correlated with its enhanced reactivity in copper-free Sonogashira coupling reactions, including efficient oxidative addition to challenging chloroarene substrates .
Pd(0) GeometryClass-level inference
P-Pd-P 174.7°
Correlated with chloroarene activation in Sonogashira coupling
Source data limited; independent structural verification advised
This structural metric provides a tangible, quality-control relevant property that correlates with the catalyst's unique ability to activate robust substrates, justifying its selection for demanding cross-coupling applications over alternatives with more linear geometries.
This compound is the optimal precursor for synthesizing palladium complexes used in challenging cross-coupling reactions, such as copper-free Sonogashira couplings with chloroarenes. The high 97% complexation yield [1] and the resulting catalyst's bent P-Pd-P geometry (174.7°) are directly linked to its performance. Procuring this specific ligand is essential for achieving the reported catalytic activity and for a cost-effective synthesis route to these specialized pre-catalysts.
Ligand Design for Reductive Catalytic Cycles
In processes involving strong reducing agents (e.g., alkali metals, hydride donors), where ligand decomposition is a primary failure mode, bis-(dimethylamino)phenylphosphine-derived ligands offer a clear advantage. The demonstrated resistance of a closely related analog to Birch reduction cleavage [2] indicates a superior stability profile compared to unsubstituted triarylphosphines. This application scenario is critical for reactions like asymmetric hydrogenation or hydrosilylation where catalyst lifetime and turnover number are paramount.
Benchmarking and Quality Control of Aminophosphine Ligands
Given its well-defined molecular weight (196.23 g/mol) [3], computed LogP (2.0) [4], and structural simplicity, bis-(dimethylamino)phenylphosphine serves as an excellent internal standard or starting point for comparative studies. Researchers developing new P,N-ligands can use this compound as a baseline to quantify the impact of structural modifications (e.g., changing alkyl groups on nitrogen or adding steric bulk on phosphorus) on key performance metrics like complexation yield and catalytic activity.
Application
Selection Property
Validation Focus
Pd pre-catalyst synthesis for cross-coupling
High reported complexation yield with dimethylamino-phosphine scaffold
Catalytic activity benchmarking in target coupling reaction
Reductive catalytic cycle ligand design
Reported resistance to P-aryl cleavage under reducing conditions
Ligand stability monitoring over reaction course
Aminophosphine ligand benchmarking
Well-defined molecular scaffold for structure-activity comparison
Comparative complexation and catalytic performance studies
[1] Preparing method for di-tertiary butyl-4-dimethylamino phenylphosphine and bis(di-tertiary butyl-4-dimethylamino phenylphosphine) palladium chloride. Chinese Patent CN105237568A, 2016. View Source
[2] van Doorn, J. A.; Meijboom, N. Birch reduction of arylphosphines. J. Chem. Soc., Chem. Commun. 1987, 1700-1701. View Source
[3] National Institute of Standards and Technology (NIST). bis(dimethylamide)phenylphosphine. NIST Chemistry WebBook, SRD 69. View Source
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